molecular formula C11H11N3OS B2870144 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile CAS No. 890007-57-5

3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile

Cat. No.: B2870144
CAS No.: 890007-57-5
M. Wt: 233.29
InChI Key: FYKPMNDYOIQYGO-UHFFFAOYSA-N
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Description

“3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile” is a chemical compound with the IUPAC name (5,6-dimethyl-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidin-2-yl)acetonitrile . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as LC-MS . The structure is characterized by a thieno[2,3-d]pyrimidin-3-yl group attached to a propanenitrile group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical compound 3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile plays a significant role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, the reaction between amino-2,3-dihydro-7,9-dimethyl-2-thioxo-pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidin-4(1H)-one and hydrazonoyl halides has been utilized to yield tetracyclic compounds with potential biological activity (Abbas, Riyadh, Abdallah, & Gomha, 2006). This exemplifies the compound's application in developing new molecular frameworks that can serve as the foundation for novel therapeutic agents.

Organic Synthesis and Chemical Reactivity

The study of the chemical reactivity of this compound with electrophilic agents has revealed unique substitution reactions and the formation of diverse organic compounds. Research demonstrates that nitration of similar compounds results in electrophilic substitution, forming nitro derivatives and providing insights into the compound's reactivity and potential applications in organic synthesis (Shodiev, Urakov, Mukarramov, & Shakhidoyatov, 1993). This aspect is crucial for pharmaceutical and materials science research, where specific functional groups are needed for the desired activity or properties.

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of this compound have been investigated for their ability to form hydrogen-bonded structures. These structures are essential for the development of molecular recognition systems, sensors, and self-assembling materials. For example, ureidopyrimidones, which can be synthesized from related compounds, dimerize via hydrogen bonding to form robust supramolecular assemblies (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998). This property is exploited in creating new materials with predefined physical and chemical properties.

Material Science

In material science, the structural motifs derived from this compound have been utilized in the synthesis of novel polymers and materials. For instance, compounds containing thieno[2,3-d]pyrimidin units have been used to synthesize new polyimides with promising thermal and mechanical properties, highlighting their potential application in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Safety and Hazards

The safety and hazards associated with “3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile” are not explicitly mentioned in the available resources. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Properties

IUPAC Name

3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-8(2)16-10-9(7)11(15)14(6-13-10)5-3-4-12/h6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPMNDYOIQYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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